Ochromycinone

Description

Classification within Natural Product Chemistry

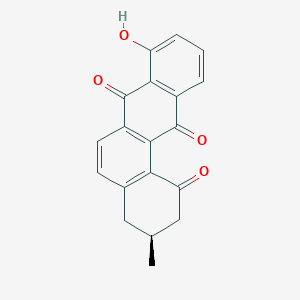

Ochromycinone is classified as a natural antibiotic and is a member of the angucycline/angucyclinone class of polyketides. glpbio.commedchemexpress.commdpi.com These compounds are characterized by a distinctive angular benz[a]anthraquinone framework. researchgate.net this compound has been identified in various Streptomyces species, which are well-known producers of diverse secondary metabolites. mdpi.comresearchgate.netnih.govnih.govnaturalproducts.net It has also been reported from marine mollusk-associated actinomycetes, highlighting its presence in diverse environments. mdpi.com The angucycline group represents a large collection of type II polyketide natural products. researchgate.net

Historical Context of Discovery and Initial Research Significance

The broader class of angucyclines and angucyclinones was first reported from Streptomyces species as early as 1965. mdpi.comresearchgate.net The structure of this compound itself was elucidated in 1967. jst.go.jp Early research into this compound and related compounds was likely driven by their natural antibiotic properties. glpbio.commedchemexpress.comjst.go.jpfrontiersin.org The discovery of such compounds from microbial sources underscored the potential of microorganisms as a source for bioactive molecules. researchgate.netd-nb.info Beyond its antibiotic characteristics, this compound was later recognized for its ability to inhibit STAT3, a signaling protein involved in various cellular processes, which added another layer to its research significance. glpbio.commedchemexpress.comglpbio.commedchemexpress.comucl.ac.uk

This compound as a Key Entity in Angucyclinone Research

This compound serves as a key reference compound in the study of angucyclinones. Its structure is representative of this class, making it a subject of interest in studies exploring the biosynthesis and synthesis of angucyclinone antibiotics. mdpi.comresearchgate.netjst.go.jpresearchgate.netucl.ac.ukthieme-connect.combioscopegroup.org Research into angucyclinone biosynthesis often examines the enzymatic pathways that lead to the formation of their characteristic angular tetracyclic core, a process relevant to understanding how compounds like this compound are produced in nature. researchgate.net Furthermore, this compound has been a target molecule in various synthetic approaches aimed at constructing the angucyclinone framework in the laboratory. d-nb.infoucl.ac.ukthieme-connect.combioscopegroup.org These synthetic efforts contribute to developing methods for accessing angucyclinone structures and creating analogs for further research. The study of this compound, therefore, provides valuable insights into the chemical diversity, biological potential, and synthetic accessibility of the angucyclinone class.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄O₄ | glpbio.comnih.govmedchemexpress.com |

| Molecular Weight | 306.31 g/mol | glpbio.comnih.govmedchemexpress.com |

| Appearance | Yellow to orange (Solid) | medchemexpress.com |

Table 2: this compound Occurrence

| Source Organism / Environment | Classification / Notes | Source |

| Streptomyces species | Producer of angucycline/angucyclinone natural products | mdpi.comresearchgate.netnih.govnih.govnaturalproducts.net |

| Marine Mollusk Associated Actinomycete (Saccharothrix espanaensis An 113) | Produced along with other angucyclines | mdpi.com |

| Soil-derived Saccharopolyspora BCC 21906 | Isolated along with other compounds | mdpi.com |

| Endophytic Streptomyces spp. | Identified in extracts | frontiersin.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXOCUFQSQDJS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473279 | |

| Record name | Ochromycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28882-53-3 | |

| Record name | Ochromycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028882533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochromycinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ochromycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCHROMYCINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKZ6P7I25M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Ochromycinone

Elucidation of the Biosynthetic Pathway

The journey to understanding ochromycinone's formation begins with its classification as an angucycline, which points towards a well-studied general biosynthetic route for this family of compounds. nih.gov

Polyketide Synthase (PKS) Involvement

At the heart of this compound biosynthesis lies a type II polyketide synthase (PKS) complex. nih.gov This enzymatic machinery is responsible for assembling the fundamental carbon skeleton of the molecule. Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to build a polyketide chain. In the case of angucyclines like this compound, the PKS typically utilizes one molecule of acetyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units to construct a 20-carbon decaketide backbone. nih.gov

A key breakthrough in understanding the specifics of this process for compounds like this compound came from the study of the rubiginone biosynthetic gene cluster (rub) from Streptomyces sp. CB02414. nih.gov In this pathway, this compound was identified as the earliest isolatable intermediate. The minimal PKS system encoded by this cluster, comprising the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), is responsible for the assembly of the decaketide chain.

Precursor Incorporation Studies and Carbon Scaffolding

Early biosynthetic investigations into angucyclines heavily relied on precursor incorporation studies using isotopically labeled compounds. nih.gov Feeding experiments with [1-¹³C]acetate and [1,2-¹³C]acetate have been instrumental in mapping the carbon framework of these molecules. These studies have consistently shown that the benz[a]anthracene core of angucyclines is derived from a single polyketide chain, confirming the origin of the carbon atoms in the scaffold. nih.gov This foundational work provides the basis for understanding the assembly of the this compound backbone, which follows this established pattern of acetate (B1210297) unit condensation.

Enzymatic Mechanisms in this compound Biosynthesis

The initial polyketide chain assembled by the PKS undergoes a series of enzymatic modifications, known as tailoring reactions, to yield the final structure of this compound. These reactions are critical for the cyclization, aromatization, and specific functionalization of the molecule.

Role of Tailoring Enzymes (e.g., Oxygenases, Hydrolases)

A suite of tailoring enzymes, including aromatases, cyclases, and ketoreductases, are essential for transforming the linear polyketide chain into the tetracyclic angucyclinone core. In the context of the rub gene cluster, the aromatase (RubH) and cyclase (RubE) are proposed to be involved in the initial cyclization and aromatization events. nih.gov A PKS-associated ketoreductase (RubG) is also implicated in this process. nih.gov

It is proposed that these core tailoring enzymes are sufficient to produce UWM6, a common early intermediate in the biosynthesis of many angucyclines. nih.gov The conversion of UWM6 to this compound then requires further modification steps, which are catalyzed by additional tailoring enzymes, primarily oxygenases. nih.gov

Proposed Oxidative Transformations and Rearrangements

The transformation of the UWM6 intermediate into this compound involves a series of oxidative reactions. While the precise sequence and the specific enzymes for every step in the this compound pathway are still under investigation, the general principles are understood from studies of related angucycline biosyntheses. These pathways are known to feature intriguing framework rearrangements mediated by post-PKS tailoring oxidoreductases. rsc.org In the proposed pathway for rubiginones, UWM6 undergoes a few modification steps to become this compound. nih.gov These modifications likely involve hydroxylations and potentially other oxidative rearrangements to install the specific functional groups present in the final this compound structure.

Genetic Basis of this compound Production

The blueprint for this compound biosynthesis is encoded within the DNA of the producing Streptomyces strain in the form of a biosynthetic gene cluster (BGC). These clusters contain all the necessary genes for the production of the PKS enzymes, tailoring enzymes, and any regulatory proteins.

The identification and characterization of the hrb gene cluster for hatomarubigin biosynthesis and the rub gene cluster for rubiginone biosynthesis have provided significant insights into the genetic basis of this compound production. nih.gov Heterologous expression of a portion of the hrb gene cluster led to the production of rubiginone B2, a downstream product of this compound, indicating that the necessary genetic machinery for this compound's precursors is contained within this cluster. nih.gov More directly, the study of the rub gene cluster from Streptomyces sp. CB02414 identified this compound as a key intermediate, firmly linking this BGC to its formation. nih.gov

Analysis of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of angucyclinones like this compound is orchestrated by a Type II polyketide synthase (PKS) system. These systems are encoded by a cluster of genes that are typically organized in a contiguous region of the microbial chromosome. Analysis of these BGCs reveals a conserved set of genes responsible for the assembly of the polyketide backbone and its subsequent modifications.

A representative angucycline BGC, such as the one for rubiginone B2, which shares a close structural relationship with this compound, contains a core set of genes essential for the synthesis of the angucyclinone framework. nih.gov This typically includes genes encoding the minimal PKS, which is composed of a ketosynthase α (KSα), a ketosynthase β (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). These enzymes work in concert to catalyze the iterative condensation of malonyl-CoA extender units with a starter unit, typically acetyl-CoA, to form a linear decaketide chain. asm.org

Following the assembly of the polyketide chain, a series of tailoring enzymes, also encoded within the BGC, modify the linear intermediate through a cascade of cyclization, aromatization, and oxidation reactions to yield the characteristic angular tetracyclic structure. Key tailoring enzymes found in angucyclinone BGCs include:

Aromatases and Cyclases: These enzymes are crucial for the regioselective folding and cyclization of the polyketide chain to form the benz[a]anthracene core.

Ketoreductases: These enzymes catalyze the reduction of specific keto groups on the polyketide intermediate, influencing the final stereochemistry of the molecule.

Oxygenases: Mono- and dioxygenases introduce hydroxyl groups at specific positions on the angucyclinone scaffold. These modifications are often critical for the biological activity of the final compound. For instance, the heterologous expression of oxygenase genes from different angucycline pathways has been shown to generate novel glycosylated compounds.

Regulatory Genes: BGCs also contain regulatory genes that control the expression of the biosynthetic genes, ensuring that the production of the antibiotic is tightly regulated. nih.gov

The table below summarizes the typical genes found in an angucyclinone BGC, using the characterized rubiginone BGC as a model. nih.gov

| Gene/Protein Category | Function | Representative Genes (from related clusters) |

| Minimal PKS | Assembly of the decaketide backbone | rub-KSα, rub-KSβ, rub-ACP |

| Aromatase/Cyclase | Folding and cyclization of the polyketide chain | rub-ARO/CYC |

| Ketoreductase | Reduction of keto groups | rub-KR |

| Oxygenase | Hydroxylation of the angucyclinone core | rub-Oxy |

| Regulatory Proteins | Control of gene expression | rub-Reg |

This table is a generalized representation based on characterized angucyclinone biosynthetic gene clusters.

Strategies for Pathway Engineering and Heterologous Expression

The modular nature of Type II PKS systems and the colinearity of their gene clusters make them amenable to genetic manipulation. Pathway engineering and heterologous expression are powerful strategies to produce novel angucyclinone analogs and to improve the production titers of desired compounds.

Pathway Engineering strategies for angucyclinone biosynthesis often focus on the modification of the tailoring enzymes. For example, the inactivation or swapping of oxygenase genes can lead to the production of angucyclinones with altered hydroxylation patterns. Similarly, modifying cyclases can redirect the cyclization cascade to produce novel polyketide frameworks. One notable example involved directing the biosynthesis of anthracyclines towards angucyclines by introducing an angucycline-specific cyclase, pgaF. nih.govresearchgate.netasm.org This demonstrates the potential to rationally redesign biosynthetic pathways to generate structural diversity.

Heterologous Expression involves transferring the entire BGC from its native producer, which may be a slow-growing or genetically intractable organism, into a well-characterized and easily manipulated host strain, such as various species of Streptomyces. Streptomyces species are prolific producers of secondary metabolites and possess the necessary metabolic precursors and cellular machinery to support the biosynthesis of complex polyketides. mdpi.com

Successful heterologous expression of angucyclinone BGCs has been achieved in hosts like Streptomyces lividans and Streptomyces albus. nih.govmdpi.com This approach not only facilitates the production and characterization of the natural products but also provides a platform for further genetic manipulation. For instance, the heterologous expression of a cryptic type II PKS gene cluster has led to the discovery of new antibacterial and cytotoxic angucyclines.

The table below outlines common strategies and host organisms used in the pathway engineering and heterologous expression of angucyclinone BGCs.

| Strategy | Description | Common Host Organisms |

| Gene Inactivation | Knocking out specific genes (e.g., oxygenases) to produce derivatives lacking certain functional groups. | Streptomyces coelicolor, Streptomyces lividans |

| Gene Swapping/Addition | Introducing genes from other BGCs (e.g., cyclases, glycosyltransferases) to create hybrid molecules. | Streptomyces albus, Streptomyces lividans |

| Promoter Engineering | Replacing native promoters with stronger, inducible promoters to enhance gene expression and product yield. | Streptomyces spp. |

| Host Engineering | Modifying the primary metabolism of the heterologous host to increase the supply of precursors like acetyl-CoA and malonyl-CoA. | Streptomyces spp. |

This table provides a summary of common techniques and is not exhaustive.

Synthetic Strategies and Chemical Modifications of Ochromycinone

Total Synthesis Approaches to Ochromycinone

Total synthesis routes to this compound typically involve the construction of the angular tetracyclic system, followed by functional group manipulation to arrive at the final natural product. Early approaches to angucyclinones, including racemic forms of compounds like emycin A and this compound, utilized Diels-Alder cycloaddition reactions as a key step. More recent strategies have focused on developing efficient and enantioselective routes. One such strategy involves a sequence of intramolecular enyne metathesis, intermolecular Diels-Alder reaction, and aromatization. Another reported method for the enantioselective total synthesis of (+)-ochromycinone utilizes a gold-catalyzed intramolecular [4+2] benzannulation reaction to construct the core skeleton.

Enantioselective Synthesis Methodologies

Achieving enantioselectivity is a critical aspect of this compound total synthesis. Several methods have been explored to control the stereochemistry during the construction of the angucyclinone core. One approach involves the use of a chiral Lewis acid to promote a kinetic resolution in a Diels-Alder reaction between 5-hydroxy-1,4-naphthoquinone and a racemic diene. This method achieved the first asymmetric synthesis of emycin A and this compound. Another enantioselective route utilizes asymmetric enolate alkylation of an oxazolidinone to introduce chirality early in the synthesis sequence. Additionally, enantioselective total synthesis has been achieved through a sequence involving a tandem Diels-Alder reaction-sulfoxide elimination process with simultaneous kinetic resolution of a racemic diene, starting from an enantiopure naphthoquinone derivative and a racemic vinylcyclohexene.

| Natural Product | Overall Yield |

| (+)-Ochromycinone | 23% |

| YM-181741 | 22% |

| (+)-Rubiginone B2 | 19% |

| (-)-Tetrangomycin | 18% |

| MM-47755 | 12% |

Key Synthetic Reactions and Mechanistic Considerations

The total synthesis of this compound relies on a repertoire of powerful synthetic transformations. Understanding the mechanisms and stereochemical outcomes of these reactions is crucial for designing efficient routes.

The Diels-Alder reaction is a fundamental pericyclic reaction widely applied in the synthesis of six-membered rings and has been a cornerstone in constructing the angucyclinone framework. It involves the cycloaddition between a conjugated diene and a dienophile. In the context of angucyclinone synthesis, Diels-Alder reactions are used to build the tetracyclic core structure. The reaction of 5-hydroxy-1,4-naphthoquinone (juglone) with substituted dienes is a common strategy. The regioselectivity and stereoselectivity of these cycloadditions are critical for obtaining the desired angucyclinone skeleton. Lewis acid catalysts are often employed to promote the reaction and influence its selectivity. The facial selectivity of the diene can be attributed to steric effects in the endo transition state. Tandem Diels-Alder reaction-sulfoxide elimination processes have also been utilized.

Intramolecular enyne metathesis is a powerful reaction for forming cyclic 1,3-dienes from acyclic enyne precursors. This reaction, catalyzed by metal carbenes (often ruthenium-based), involves the reorganization of π-bonds in an alkene and an alkyne. In the synthesis of angucyclinones, intramolecular enyne metathesis has been employed to synthesize enantiopure 1,3-dienes in excellent yields, which are subsequently used in Diels-Alder reactions to build the tetracyclic core. The reaction typically proceeds through metallacyclobutene and vinyl metal-alkylidene intermediates.

Photooxygenation reactions, which involve the incorporation of molecular oxygen into organic molecules under light irradiation, are utilized for introducing oxygen functionalities in this compound synthesis. Specifically, photooxygenation under a positive pressure of oxygen has been used to introduce the oxygen functionality at the C-1 position of angucyclinones, including (+)-ochromycinone. This reaction often involves singlet oxygen, generated from ground-state triplet oxygen via a photosensitizer and light. The mechanism can involve the formation of unstable endoperoxides or hydroperoxides, which are then transformed into the desired oxygenated products. In the synthesis of (+)-ochromycinone, a precursor benzo[a]anthraquinone was converted to the target compound by photooxygenation with diffuse sunlight, a reaction initiated by Norrish type II γ-hydrogen abstraction.

Asymmetric alkylation is a method used to create new carbon-carbon bonds and establish stereocenters with high enantioselectivity. In the context of angucyclinone synthesis, asymmetric enolate alkylation of an oxazolidinone has been employed to achieve excellent diastereomeric excess (de) and control the stereochemistry. This approach allows for the introduction of chirality early in the synthetic route, influencing the stereochemical outcome of subsequent transformations. The stereochemical control in asymmetric alkylation can be influenced by factors such as the chiral catalyst or auxiliary used and interactions in the transition state.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is pursued to explore their biological activities and understand the structural features crucial for their effects. Several synthetic approaches have been reported for this compound and its related compounds.

Other synthetic efforts have focused on racemic syntheses as a starting point for developing versatile strategies to access bioactive angucyclines. psu.edursc.org These often involve Diels-Alder cycloaddition reactions between substituted naphthoquinones and dienes, followed by subsequent transformations to yield the angucyclinone core. psu.edursc.org Directed ortho metalation strategies have also been employed in the convergent synthesis of benz[a]anthraquinone natural products like this compound. cdnsciencepub.com

Studies have also explored the synthesis of reduced analogues and isomers of this compound. researchgate.net These synthetic efforts contribute to building a library of related compounds for further biological evaluation and SAR studies.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.org By systematically altering specific parts of a compound and testing the biological effects of the resulting derivatives, researchers can identify the structural features responsible for the desired activity and optimize the compound's potency and selectivity. gardp.orgcollaborativedrug.com

While specific detailed SAR data solely focused on a wide range of this compound modifications and their corresponding activities were not extensively detailed in the provided search results, the synthesis of numerous analogues and derivatives of this compound and related angucyclinones strongly implies ongoing SAR investigations within this class of compounds. univ-lemans.frnih.govresearchgate.net

The synthesis of aza-analogues and other modified angucyclinones suggests that alterations to the core tetracyclic scaffold are being explored to understand their impact on biological properties. univ-lemans.frresearchgate.net For instance, studies on related angucyclinones have shown that the cytotoxic and selective effects on cancer cell lines can depend on chemical modifications, particularly the size of protected groups on ring A and the substitution pattern on ring D of the angucycline system. mdpi.com This indicates that even seemingly minor structural changes can significantly affect the biological profile.

Biological Activities and Molecular Mechanisms of Ochromycinone

Anticancer Activity

Ochromycinone, a natural antibiotic also identified as STA-21, has demonstrated notable anticancer properties. medchemexpress.commedchemexpress.comabmole.com Its activity is primarily linked to its function as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key factor in cancer cell survival and proliferation. selleckchem.comabcam.com Research indicates that this compound exerts its effects on various cancer types, particularly those characterized by persistently activated STAT3 signaling. selleckchem.com

The anticancer mechanism of this compound is centered on its ability to disrupt the STAT3 signaling pathway. medchemexpress.comabmole.comselleckchem.com STAT3 is a transcription factor that, when aberrantly activated in cancer cells, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. plos.orgnih.gov this compound functions as a direct inhibitor of STAT3, targeting critical steps required for its activity as a transcription factor. medchemexpress.commedchemexpress.comselleckchem.com

A crucial step in STAT3 signaling is the binding of activated STAT3 dimers to specific DNA sequences in the promoter regions of target genes. nih.govmdpi.com this compound has been shown to effectively inhibit the DNA binding activity of STAT3. medchemexpress.comabmole.comselleckchem.com By preventing STAT3 from engaging with its DNA targets, this compound blocks the transcription of genes essential for tumor progression. medchemexpress.comselleckchem.com

The activation of STAT3 requires its phosphorylation, which leads to the formation of STAT3 homodimers. plos.orgnih.govmdpi.com This dimerization is a prerequisite for nuclear translocation and subsequent DNA binding. nih.gov this compound directly interferes with this process by inhibiting STAT3 dimerization. medchemexpress.comabmole.comselleckchem.com This action effectively halts the signaling cascade at an early stage, preventing the downstream functions of STAT3. selleckchem.com

By inhibiting both STAT3 dimerization and its DNA binding activity, this compound effectively downregulates the expression of STAT3-dependent genes. medchemexpress.comselleckchem.com This has been demonstrated in studies using luciferase reporter assays, where this compound treatment leads to a reduction in STAT3-dependent luciferase activity. medchemexpress.comselleckchem.com The target genes of STAT3 often include proteins that regulate cell cycle progression and apoptosis, linking the inhibition of this pathway directly to the suppression of cancerous growth. plos.orgoncotarget.com

The disruption of the STAT3 pathway by this compound translates into significant effects on the cellular processes that drive tumor growth. selleckchem.com The compound's ability to reduce the survival of cancer cells is particularly noted in cell lines where constitutive STAT3 signaling is a key driver of malignancy. medchemexpress.com

This compound demonstrates significant antiproliferative effects in various cancer cell lines. selleckchem.comabcam.com It has been shown to remarkably inhibit the growth and survival of breast carcinoma cells, including MDA-MB-231, MDA-MB-435s, and MDA-MB-468, which are known to express persistently activated STAT3. selleckchem.com Furthermore, this compound inhibits the viability and growth of rhabdomyosarcoma cells (RH30 and RD2). selleckchem.com Its antiproliferative activity has also been quantified in prostate cancer cell lines. abcam.com

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in specific prostate cancer cell lines, illustrating its potency in regulating cell proliferation.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| DU145 | Prostate Cancer | 12.2 abcam.com |

| PC3 | Prostate Cancer | 18.7 abcam.com |

Impact on Cellular Processes in Neoplasms

Induction of Apoptosis Pathways

While direct studies on the apoptotic pathways induced by this compound are not extensively detailed in the available literature, research on closely related angucyclinone antibiotics provides significant insights into the potential mechanisms. One such compound, chemomicin, has been shown to potently induce apoptosis in human tumor cells. The process is initiated by the rapid generation of reactive oxygen species (ROS), a key event that triggers the apoptotic cascade.

Further investigation into the molecular mechanism reveals the involvement of both intrinsic and extrinsic apoptotic pathways. A notable increase in the expression of the tumor suppressor protein p53 is observed, which is a critical regulator of cell cycle and apoptosis. This is accompanied by the activation of a cascade of caspase enzymes, including caspase-3, -7, -8, and -9. The activation of caspase-8 suggests the involvement of the extrinsic pathway, which is typically initiated by the binding of death ligands to cell surface receptors. Concurrently, the activation of caspase-9 points to the engagement of the intrinsic, or mitochondrial, pathway.

A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, which has been observed in cells treated with chemomicin. This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the caspase cascade. The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, serves as a hallmark of apoptosis and is also detected in this process. Additionally, the phosphorylation of stress-activated protein kinases such as p38 and JNK is implicated in the signaling cascade leading to apoptosis.

These findings suggest that angucyclinone antibiotics, likely including this compound, can induce programmed cell death in susceptible cells through a multi-faceted mechanism involving ROS production, p53 activation, and the engagement of both mitochondrial and death receptor-mediated apoptotic pathways.

Table 1: Key Molecular Events in Angucyclinone-Induced Apoptosis

| Molecular Event | Observation with Chemomicin | Implied Pathway |

|---|---|---|

| Reactive Oxygen Species (ROS) Generation | Rapid increase | Initiation of apoptosis |

| p53 Expression | Robust increment | Cell cycle arrest and apoptosis |

| Caspase Activation | Activation of caspase-3, -7, -8, -9 | Execution of apoptosis |

| Mitochondrial Membrane Potential | Disruption | Intrinsic pathway |

| PARP Cleavage | Observed | Hall of apoptosis |

Antimicrobial Activity

This compound is a member of the angucycline class of antibiotics, which are known for their broad range of biological activities, including antimicrobial effects nih.govresearchgate.net.

Research has demonstrated that this compound and its parent class of angucyclinones exhibit significant activity against various microorganisms. Their efficacy is particularly noted against Gram-positive bacteria nih.gov. Among the susceptible Gram-positive pathogens is Staphylococcus aureus, a bacterium responsible for a wide range of infections nih.govresearchgate.net. This includes methicillin-resistant Staphylococcus aureus (MRSA), a strain that has developed resistance to many common antibiotics nih.gov.

In addition to its antibacterial properties, (S)-Ochromycinone has been identified as having antifungal activity. While the exact spectrum of fungal species it is effective against is a subject of ongoing research, its activity against fungi contributes to its profile as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Spectrum of Angucyclinones Including this compound

| Microorganism Type | Specific Examples | Activity |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus (including MRSA), Listeria monocytogenes | Susceptible nih.gov |

The precise molecular mechanism by which this compound exerts its antimicrobial action is not fully elucidated. However, based on the known mechanisms of other polyketide antibiotics and related compounds, several potential modes of action can be inferred. The primary targets for antibiotic action in bacteria are typically essential cellular processes and structures that are unique to the microorganism reactgroup.org. These can include the bacterial cell wall, the machinery for nucleic acid (DNA and RNA) synthesis, and the ribosome-mediated protein synthesis apparatus reactgroup.org.

Angucyclines, as a class of aromatic polyketides, are synthesized by type II polyketide synthase (PKS) enzymes nih.gov. Their complex chemical structures allow for diverse interactions with biological macromolecules. It is plausible that this compound's antimicrobial activity stems from its ability to interfere with one or more of these vital bacterial processes. The tetracyclic benz[a]anthracene skeleton characteristic of angucyclinones is a key structural feature that likely plays a crucial role in its biological activity nih.gov. Further research is necessary to pinpoint the specific molecular targets and the detailed mechanism of action of this compound.

Anti-inflammatory Effects

Beyond their antimicrobial properties, many antibiotics, including those in the broader angucyclinone class, have been found to possess anti-inflammatory and immunomodulatory capabilities mdpi.comnih.gov.

Some antibiotics have been shown to modulate the function of CD4+ T-cells, including the downregulation of pro-inflammatory cytokine responses nih.gov. For instance, certain antibiotics can lead to an upregulation of FoxP3, a key transcription factor for Treg cell development and function nih.gov. This suggests that some antibiotics may have the potential to shift the Th17/Treg balance towards a more anti-inflammatory or regulatory state. The capacity of angucyclinones like this compound to modulate this critical immune axis represents an important area for future investigation.

The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are key cytokines involved in the amplification and perpetuation of inflammation scitepress.org. Various classes of antibiotics have been demonstrated to modulate the production of these and other inflammatory mediators nih.govnih.govresearchgate.net.

For example, some antibiotics can suppress the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α nih.gov. This effect can be mediated through various mechanisms, such as the inhibition of key signaling pathways involved in cytokine gene expression. While direct evidence for this compound's effect on IL-6 and IL-8 is yet to be established, some angucyclinone compounds have been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO), another important inflammatory mediator researchgate.net. The potential for this compound to similarly modulate the production of key inflammatory cytokines like IL-6 and IL-8 warrants further research to fully understand its anti-inflammatory profile.

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Chemomicin | |

| (S)-Ochromycinone | |

| Interleukin-1β (IL-1β) | |

| Interleukin-6 (IL-6) | |

| Interleukin-8 (IL-8) |

Effects on Synovial Fibroblast Functions

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on the functions of synovial fibroblasts. Research into the direct impact of this compound on key cellular behaviors of synovial fibroblasts, such as proliferation, migration, invasion, and the production of inflammatory mediators, has not been reported in the accessible scientific domain.

Synovial fibroblasts are critical players in the pathogenesis of inflammatory joint diseases like rheumatoid arthritis. In the arthritic joint, these cells adopt an aggressive phenotype, contributing to joint destruction through the production of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. Understanding how various compounds affect these fibroblast functions is a key area of rheumatological research. However, dedicated studies to elucidate the role of this compound in modulating these specific cellular processes are yet to be published.

Further research is required to determine if this compound possesses any therapeutic potential related to the modulation of synovial fibroblast activity. Such studies would need to investigate its effects on signaling pathways central to the pathogenic behavior of these cells, including but not limited to pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor-kappa B (NF-κB), and Janus kinase-signal transducer and activator of transcription (JAK-STAT). Without such dedicated research, the influence of this compound on synovial fibroblast functions remains unknown.

Other Investigated Biological Activities (e.g., Antioxidant Activity)

While specific in-depth studies on the antioxidant activity of this compound are limited in the available scientific literature, the potential for such activity can be inferred from its chemical structure as an anthraquinone derivative. Many natural and synthetic compounds with similar core structures have demonstrated the ability to scavenge free radicals and chelate metal ions, which are key mechanisms of antioxidant action.

The antioxidant potential of a compound like this compound would typically be evaluated through a variety of in vitro assays. These assays are designed to measure different aspects of antioxidant capacity. Common methods that could be employed to assess the antioxidant activity of this compound are detailed in the table below.

Common In Vitro Antioxidant Activity Assays

| Assay | Principle | Endpoint Measured |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. | Decrease in absorbance of the DPPH solution, indicating the extent of radical scavenging. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Evaluates the capacity of a substance to scavenge the ABTS radical cation (ABTS•+). | Reduction in the absorbance of the blue-green ABTS•+ solution. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Preservation of fluorescence intensity over time in the presence of the antioxidant. |

| Hydroxyl Radical (•OH) Scavenging Assay | Assesses the capacity of a compound to neutralize highly reactive hydroxyl radicals, often generated by the Fenton reaction. | Inhibition of the degradation of a detector molecule (e.g., deoxyribose) or quenching of a fluorescent probe. |

| Superoxide Anion (O₂•⁻) Scavenging Assay | Measures the ability of a substance to scavenge superoxide radicals, which can be generated enzymatically or non-enzymatically. | Inhibition of the reduction of a chromogenic reagent (e.g., nitroblue tetrazolium) or the oxidation of a fluorescent probe. |

To date, comprehensive studies applying these or other relevant assays to specifically quantify the antioxidant activity of this compound and elucidate its underlying mechanisms have not been published. Therefore, while its chemical class suggests a potential for antioxidant effects, this remains to be experimentally validated.

Pharmacological Significance and Drug Discovery Potential of Ochromycinone

Ochromycinone as a Promising Lead Compound in Drug Discovery

As a potent inhibitor of STAT3, this compound (STA-21) has been identified as a promising lead compound for the development of new therapeutic agents. medchemexpress.commedchemexpress.comresearchgate.netglpbio.comucl.ac.uk Lead compounds are chemical entities that exhibit desired biological activity and serve as starting points for further optimization in the drug discovery process. preprints.orgnumberanalytics.com The identification of this compound as a STAT3 inhibitor through methods like virtual database screening highlights its potential as a foundation for designing more effective and selective drugs. medchemexpress.commdpi.com

Preclinical Evaluation and Target Validation

Preclinical studies involving this compound have focused on validating STAT3 as its primary target and evaluating its effects in various disease models. In vitro studies have demonstrated that STA-21 inhibits STAT3 DNA binding activity, dimerization, and STAT3-dependent luciferase activity. selleck.co.jpmedchemexpress.comselleckchem.com These studies have shown that this compound can significantly inhibit the growth and survival of cancer cells that exhibit persistently activated STAT3. selleck.co.jpselleckchem.com For instance, studies on breast carcinoma cell lines MDA-MB-231, MDA-MB-435s, and MDA-MB-468, which have constitutively activated STAT3, showed remarkable inhibition of growth and survival upon treatment with STA-21 at concentrations of 20 or 30 μM for 48 hours. selleck.co.jpselleckchem.comselleckchem.com Furthermore, in RH30 and RD2 cells, STA-21 induced apoptosis through caspase pathways (caspases 3, 8, and 9). selleck.co.jpselleckchem.comselleckchem.com

In vivo evaluations have also been conducted. In an imiquimod-induced psoriasis model in adult male albino rats, intraperitoneal administration of this compound (STA-21) at 3.5 mg/kg daily for two weeks showed significant improvement in psoriasis-like lesions. ekb.eg This improvement was associated with the blocking of the STAT3 pathway, which is activated in this model. ekb.eg Another in vivo study in IL-1Ra–KO mice demonstrated that STA-21 (0.5 mg/kg, i.p.) reduced arthritis scores and incidence by modulating the balance of Th17 and Treg cells, specifically by decreasing Th17 and increasing FoxP3-expressing Treg cells. selleck.co.jpselleckchem.com Preclinical studies are essential for understanding a compound's potential benefits, mechanisms of action, and for making informed decisions before moving to clinical trials. ppd.com

Here is a summary of some preclinical findings:

| Study Type | Model/Cell Line | This compound (STA-21) Concentration/Dose | Key Findings | Source |

| In vitro | MDA-MB-231, MDA-MB-435s, MDA-MB-468 (Breast Cancer) | 20 or 30 μM | Inhibited growth and survival of cells with constitutively activated STAT3. | selleck.co.jpselleckchem.com |

| In vitro | RH30 and RD2 cells | Not specified (induced apoptosis) | Induced apoptosis via caspases 3, 8, and 9 pathways. | selleck.co.jpselleckchem.com |

| In vitro | DU145 cells (Prostate Cancer) | IC₅₀ = 12.2 μM | Blocked growth and survival of cells with constitutively active STAT3. | caymanchem.comabcam.com |

| In vitro | PC3 cell line (Prostate Cancer) | IC₅₀ = 18.7 μM | Showed antiproliferative effects. | abcam.com |

| In vivo | Imiquimod-induced psoriasis model (Adult Male Rats) | 3.5 mg/kg, i.p., daily for 2 weeks | Showed significant improvement in psoriasis-like lesions by blocking STAT3 pathway. | ekb.eg |

| In vivo | IL-1Ra–KO mice (Arthritis model) | 0.5 mg/kg, i.p. | Reduced arthritis score and incidence by decreasing Th17 and increasing Treg cells. | selleck.co.jpselleckchem.com |

Translational Research and Clinical Investigations

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings to improve human health. leicabiosystems.comparisbraininstitute.org This involves translating knowledge from basic research into potential clinical concepts or products and then evaluating their efficacy and safety in humans through clinical trials. leicabiosystems.comparisbraininstitute.org

This compound has entered the realm of translational research, particularly concerning its potential therapeutic applications.

Exploration in Therapeutic Areas (e.g., Psoriasis, Neoplasms)

Based on its mechanism of action as a STAT3 inhibitor and promising preclinical results, this compound (STA-21) has been explored for its potential in treating diseases where STAT3 plays a significant role, such as psoriasis and neoplasms (cancers). medchemexpress.commedchemexpress.commdpi.com

In the context of psoriasis, an autoimmune chronic inflammatory skin disease characterized by STAT3 pathway activation, this compound has shown potential. mdpi.comekb.eg A clinical trial (NCT01047943) investigating the topical efficacy of STA-21 for psoriasis was underway. nih.govnih.gov Preclinical studies support this application, showing that STAT3 inhibitors like STA-21 can prevent the proliferation of human keratinocytes, which is a key feature of psoriasis. mdpi.comcaymanchem.com Treatment with this compound in a psoriatic phenotype model showed approximately 75% improvement. mdpi.com

For neoplasms, the role of persistently activated STAT3 in the growth and survival of various cancer cells has made this compound a subject of interest. selleck.co.jpselleckchem.compatsnap.com It has been investigated in the researches of cancers. medchemexpress.commedchemexpress.com While some sources indicate this compound was initially developed for human breast cancer and its global highest R&D status is listed as Discontinued Phase 2 for Neoplasms, preclinical data supports its activity against breast carcinoma cells and prostate cancer cell lines. selleck.co.jpselleckchem.compatsnap.comcaymanchem.comabcam.com Inhibition of the STAT3:STAT3 protein-protein interaction by compounds like racemic this compound is considered an attractive approach for cancer therapy as it can suppress tumor cell growth and induce apoptosis. researchgate.netucl.ac.uk

Challenges and Future Perspectives in Drug Development

Despite the promising preclinical findings, the development of this compound or its derivatives into approved drugs faces several challenges inherent in the drug development process. These challenges can include high costs, long timelines, scientific and technical barriers, and regulatory hurdles. nih.govopenaccessjournals.comppd.com

Optimization Strategies for Enhanced Efficacy and Selectivity

Lead optimization is a critical phase aimed at refining a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while addressing potential toxicity. preprints.orgnumberanalytics.compharmafeatures.com For this compound, optimization strategies would likely focus on improving its efficacy and selectivity towards STAT3 while potentially minimizing off-target effects. This could involve structural modifications to enhance binding affinity to STAT3 or alter its pharmacokinetic profile. preprints.orgnumberanalytics.compharmafeatures.comscienceopen.com Techniques such as structure-activity relationship (SAR) analysis, medicinal chemistry approaches like scaffold hopping or bioisosteric replacement, and computational tools can be employed in this optimization process. preprints.orgnumberanalytics.com The goal is to create a more balanced and effective drug candidate with improved pharmacological properties. pharmafeatures.com

Addressing Research Gaps for Clinical Translation

Translating a compound from preclinical studies to clinical use requires addressing several research gaps. This includes a deeper understanding of the compound's mechanism of action in complex biological systems, identifying reliable biomarkers to monitor efficacy and patient response, and conducting well-designed clinical trials to assess safety and efficacy in target patient populations. parisbraininstitute.orgnih.govneuron-eranet.eunyu.edu For this compound, further research is needed to fully elucidate its effects in relevant disease models, determine optimal formulations and routes of administration for clinical use, and conduct rigorous clinical investigations to confirm its therapeutic potential in psoriasis, neoplasms, or other relevant conditions. The "valley of death" between basic research and clinical application represents a significant challenge that requires overcoming financial, regulatory, and logistical obstacles. parisbraininstitute.org Bridging the gap between preclinical and clinical studies through harmonized protocols and aligned study designs is crucial for successful translation. neuron-eranet.eu

Advanced Research Methodologies Applied to Ochromycinone Studies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques play a vital role in determining the precise molecular structure of Ochromycinone and related angucyclinones researchgate.netpublish.csiro.au. These methods provide detailed information about the arrangement of atoms and functional groups within the molecule youtube.comuib.no.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for structural elucidation, providing information on the carbon and hydrogen framework of this compound researchgate.netox.ac.uk. Specifically, 1D and 2D NMR techniques, such as ¹H and ¹³C NMR, are used to assign signals to specific nuclei and determine connectivity and spatial relationships researchgate.netox.ac.ukresearchgate.netresearchgate.net. Studies on angucyclinones related to this compound have utilized ¹³C NMR spectroscopy to confirm the regio- and stereo-selectivity of synthetic reactions researchgate.net. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about spatial proximities between protons, aiding in the determination of the three-dimensional structure researchgate.netuzh.ch.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to provide fragmentation patterns that help in piecing together the molecular structure nih.govyoutube.comox.ac.ukacdlabs.com. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are employed, where the compound is first separated chromatographically and then analyzed by mass spectrometry nih.gov. Different ionization modes, such as positive and negative ESI-QTOF (Electrospray Ionization-Quadrupole Time-of-Flight), yield characteristic fragment ions that provide structural clues nih.gov.

Other Spectroscopic Methods: While NMR and MS are paramount, other techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about the presence of specific functional groups (IR) and the electronic structure, particularly conjugation (UV-Vis) youtube.comuib.noox.ac.uk. X-ray crystallography can also provide definitive solid-state structural confirmation when suitable crystals are obtained researchgate.net.

Computational Approaches in this compound Research

Computational methods are increasingly integrated into this compound research to complement experimental studies, offering insights into molecular properties, interactions, and potential modifications nih.gov.

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling and docking studies are employed to predict how this compound interacts with biological targets at the atomic level mdpi.comopenaccessjournals.comresearchgate.net. This is particularly relevant given this compound's reported activity as a STAT3 inhibitor medchemexpress.comabcam.comselleckchem.com.

Molecular Docking: This technique predicts the preferred binding orientation (pose) and affinity of this compound (the ligand) within the binding site of a target protein (the receptor), such as STAT3 mdpi.comopenaccessjournals.comresearchgate.net. Docking algorithms explore various possible binding modes and score them based on predicted interaction energies mdpi.comopenaccessjournals.comnih.gov. This helps in identifying potential binding sites and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex mdpi.comnih.gov.

Molecular Dynamics Simulations: Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the this compound-target complex over time, providing a more realistic picture of the interaction and refining the understanding of binding stability and conformational changes mdpi.comnih.gov.

These computational approaches assist researchers in analyzing the interaction between this compound and its biological targets, which is crucial for understanding its mechanism of action medchemexpress.comucl.ac.uk.

In silico Drug Design and Optimization of this compound Derivatives

In silico drug design approaches leverage computational tools to design and optimize new compounds based on the this compound scaffold uib.nonih.govjst.go.jpnih.gov. This aims to develop derivatives with improved efficacy, selectivity, or pharmacokinetic properties.

Virtual Screening: Large libraries of compounds can be computationally screened to identify potential new inhibitors or to find molecules structurally similar to this compound that might possess desirable properties nih.govfrontiersin.orgresearchgate.net.

Structure-Activity Relationship (SAR) Analysis: Computational methods can help analyze the relationship between the chemical structure of this compound and its biological activity. This information guides the design of modifications to the molecule to enhance its potency or alter its target specificity frontiersin.org.

De Novo Design: Computational algorithms can generate novel molecular structures based on desired properties and interactions with a target site, potentially leading to the design of new this compound-like compounds nih.govfrontiersin.org.

Optimization of Properties: In silico methods can predict various properties of designed derivatives, including binding affinity, solubility, and potential off-target interactions, allowing for the optimization of these characteristics before synthesis nih.govnih.govresearchgate.net.

Computational studies, including density functional theory (DFT) calculations, have also been used in the synthesis and characterization of angucyclinones related to this compound, for instance, in computing optical rotation and electronic circular dichroism spectra to determine absolute configurations researchgate.net.

In Vitro and In Vivo Assay Systems for Biological Activity Evaluation

The biological activities of this compound are evaluated using a range of in vitro (cell-based or biochemical) and in vivo (animal model) assay systems selleckchem.com. These assays are essential for quantifying its effects and understanding its therapeutic potential.

In Vitro Assays: These experiments are conducted outside of a living organism, typically using cell cultures or isolated proteins epa.govadvbiols.com. For this compound, in vitro assays have been used to demonstrate its ability to inhibit STAT3 DNA binding activity, STAT3 dimerization, and STAT3-dependent luciferase activity medchemexpress.comselleckchem.com. Cell viability and growth assays (e.g., using MDA-MB-231, MDA-MB-435s, MDA-MB-468 breast carcinoma cells, RH30 and RD2 cells) are used to assess its cytotoxic or growth-inhibitory effects selleckchem.com. Flow cytometry analysis can be employed to study effects on cell cycle or apoptosis selleckchem.com. Biochemical assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting are used to measure protein levels and phosphorylation status, such as phosphorylated STAT3 medchemexpress.compatsnap.com. RT-PCR (Reverse Transcription-Polymerase Chain Reaction) can be used to assess the expression of target genes patsnap.com.

In Vivo Assays: These studies are conducted in living organisms, often animal models, to evaluate the effects of this compound in a more complex biological system abcam.comselleckchem.comadvbiols.com. For example, in vivo studies using IL-1Ra–KO mice have shown that this compound can reduce arthritis scores and incidence by affecting the proportion of Th17 and Treg cells selleckchem.com. In vivo models allow for the assessment of systemic effects, efficacy in disease models, and potential impact on various cell populations selleckchem.compatsnap.com. Histological analyses, such as H&E (Hematoxylin and Eosin) and LFB (Luxol Fast Blue) staining, can be used to evaluate tissue changes, inflammation, and demyelination in relevant animal models patsnap.com.

These in vitro and in vivo assay systems provide crucial data on the biological activities of this compound, supporting the understanding of its potential as a therapeutic agent selleckchem.compatsnap.com.

Q & A

Q. How can researchers address low this compound solubility in non-DMSO solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.